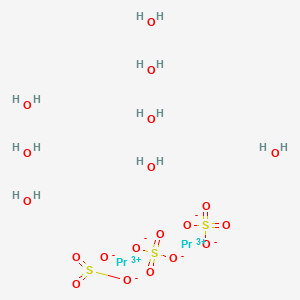

Sulfato de praseodimio--agua (2/3/8)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

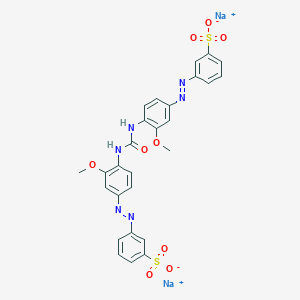

Praseodymium sulfate–water (2/3/8) is a praseodymium compound with the chemical formula Pr₂(SO₄)₃·8H₂O. It is an odourless, whitish-green crystalline salt that readily absorbs water to form pentahydrate and octahydrate. This compound is part of the rare earth metal sulfates and is known for its stability under standard conditions .

Aplicaciones Científicas De Investigación

Safety and Hazards

Praseodymium sulfate–water (2/3/8) is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mecanismo De Acción

Target of Action

Praseodymium sulfate–water (2/3/8), also known as praseodymium(3+);trisulfate;octahydrate, is a compound of praseodymium, a rare earth element Praseodymium compounds have been explored for various applications, including environmental remediation and catalysis.

Mode of Action

It’s known that the compound readily absorbs water, forming pentahydrate and octahydrate . This property might play a role in its interaction with its targets.

Biochemical Pathways

Praseodymium compounds have been used in the recovery and separation of certain metal ions . This suggests that the compound may interact with biochemical pathways involving these ions.

Pharmacokinetics

It’s known that the compound is stable under standard conditions and its solubility decreases with temperature . These properties may impact its bioavailability.

Result of Action

It’s known that the compound can absorb water and change its form . This property might result in changes at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of praseodymium sulfate–water (2/3/8) can be influenced by environmental factors such as temperature and pH. For instance, the compound’s solubility decreases with temperature , which could impact its action and efficacy. Additionally, the compound is stable under standard conditions , suggesting that it may maintain its efficacy in a variety of environments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Praseodymium sulfate–water (2/3/8) can be synthesized by dissolving praseodymium oxide (Pr₂O₃) in sulfuric acid (H₂SO₄). The reaction typically involves dissolving wet praseodymium oxide powder in sulfuric acid, followed by a series of evaporation and dissolution steps involving organic chemicals to optimize the process .

Industrial Production Methods: In industrial settings, the production of praseodymium sulfate–water (2/3/8) involves similar methods but on a larger scale. The process includes the careful control of reaction conditions to ensure the purity and yield of the final product. The compound is then crystallized from the solution and separated from the mother liquor .

Análisis De Reacciones Químicas

Types of Reactions: Praseodymium sulfate–water (2/3/8) undergoes various chemical reactions, including:

Oxidation: Praseodymium can react with oxygen to form praseodymium oxide (Pr₆O₁₁).

Reduction: It can be reduced to praseodymium metal under specific conditions.

Substitution: Praseodymium sulfate can participate in substitution reactions with other sulfates or halides.

Common Reagents and Conditions:

Oxidation: Requires oxygen or air at elevated temperatures.

Reduction: Involves reducing agents such as hydrogen gas or carbon.

Substitution: Typically involves other sulfate or halide compounds in aqueous solutions.

Major Products Formed:

Oxidation: Praseodymium oxide (Pr₆O₁₁)

Reduction: Praseodymium metal (Pr)

Substitution: Various praseodymium halides or mixed sulfates.

Comparación Con Compuestos Similares

- Praseodymium carbonate (Pr₂(CO₃)₃)

- Praseodymium chloride (PrCl₃)

- Neodymium sulfate (Nd₂(SO₄)₃)

Comparison: Praseodymium sulfate–water (2/3/8) is unique due to its high solubility in water and its ability to form stable hydrates. Compared to praseodymium carbonate and praseodymium chloride, praseodymium sulfate has distinct crystallographic properties and solubility characteristics. Neodymium sulfate, while similar in composition, differs in its magnetic and optical properties .

Propiedades

IUPAC Name |

praseodymium(3+);trisulfate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Pr/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJXLQIGVGZNKP-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Pr+3].[Pr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20Pr2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648482 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-41-3 |

Source

|

| Record name | Praseodymium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)